RP-1 Matches tPMP-1 Staphylocidal Efficacy While Enabling Synthetic Scalability
In a direct head-to-head comparison against native thrombin-induced platelet microbicidal protein 1 (tPMP-1) using isogenic S. aureus strain pairs, RP-1 demonstrated statistically equivalent MIC values while achieving comparable killing kinetics. At 50 μg/mL RP-1, survival of the susceptible strain ISP479C was reduced to ~30% versus control at 120 min (P < 0.05), with >95% membrane permeabilization and >90% inhibition of DNA and RNA synthesis [1]. The resistant strain ISP479R showed ~90% survival under identical conditions, paralleling the differential activity profile of native tPMP-1. This establishes RP-1 as a functionally validated synthetic surrogate that precisely recapitulates the antimicrobial mechanisms of the natural template while offering the practical advantages of chemical synthesis: batch-to-batch consistency, elimination of biological source variability, and scalability absent from platelet-derived tPMP-1 [1].
| Evidence Dimension | Staphylococcus aureus survival after 120-min exposure |
|---|---|
| Target Compound Data | RP-1: ~30% survival (ISP479C), ~90% survival (ISP479R) at 50 μg/mL |
| Comparator Or Baseline | tPMP-1: comparable differential killing of ISP479C vs ISP479R at 2 μg/mL (previously published data) |
| Quantified Difference | RP-1 MICs equivalent to tPMP-1; survival outcomes not significantly different between agents for each strain |
| Conditions | Log-phase S. aureus (10^7 CFU/mL) in MEM/MHB medium, pH 7.5, 37°C |
Why This Matters
Procurement of RP-1 over native tPMP-1 eliminates reliance on platelet-derived biologicals while preserving the validated antimicrobial mechanism, enabling reproducible in vitro studies and scalable analog development programs.
- [1] Yeaman MR, Bayer AS, Koo SP, et al. A synthetic congener modeled on a microbicidal domain of thrombin-induced platelet microbicidal protein 1 recapitulates staphylocidal mechanisms of the native molecule. Antimicrob Agents Chemother. 2006;50(11):3786-3792. View Source
